molecular formula C12H18O2 B13000888 1-(2-Isobutoxyphenyl)ethanol

1-(2-Isobutoxyphenyl)ethanol

Cat. No.: B13000888
M. Wt: 194.27 g/mol
InChI Key: XONVOLDNYQVZAA-UHFFFAOYSA-N
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Description

1-(2-Isobutoxyphenyl)ethanol is a substituted ethanol derivative featuring a phenyl ring substituted with an isobutoxy group at the ortho position and a hydroxyl-bearing ethyl chain. This compound belongs to the class of aryl ether alcohols, where the isobutoxy group (a branched alkoxy substituent) confers unique steric and electronic properties.

Properties

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

1-[2-(2-methylpropoxy)phenyl]ethanol

InChI

InChI=1S/C12H18O2/c1-9(2)8-14-12-7-5-4-6-11(12)10(3)13/h4-7,9-10,13H,8H2,1-3H3

InChI Key

XONVOLDNYQVZAA-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC=CC=C1C(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Isobutoxyphenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone, 1-(2-isobutoxyphenyl)ethanone, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in anhydrous conditions to prevent the decomposition of the reducing agent.

Industrial Production Methods: On an industrial scale, the synthesis of 1-(2-Isobutoxyphenyl)ethanol may involve catalytic hydrogenation of the ketone precursor. This method utilizes hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Isobutoxyphenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to form the corresponding alkane using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or tosyl chloride (TsCl).

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Tosyl chloride (TsCl) in the presence of a base like pyridine.

Major Products:

    Oxidation: 1-(2-Isobutoxyphenyl)ethanone.

    Reduction: 1-(2-Isobutoxyphenyl)ethane.

    Substitution: 1-(2-Isobutoxyphenyl)ethyl tosylate.

Scientific Research Applications

1-(2-Isobutoxyphenyl)ethanol has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Isobutoxyphenyl)ethanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl ring and isobutoxy group contribute to the compound’s lipophilicity, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(2-Isobutoxyphenyl)ethanol with five related compounds, focusing on structural features, synthesis routes, and physicochemical properties.

2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol

  • Structure: Contains a bulky 1,1,3,3-tetramethylbutyl group on the phenyl ring and a longer ethoxy-ethanol chain.
  • Key Differences: The tetramethylbutyl group increases steric hindrance and hydrophobicity compared to the isobutoxy group in 1-(2-Isobutoxyphenyl)ethanol. This compound (CAS 9036-19-5) is used in industrial surfactants due to its amphiphilic nature .
  • Synthesis : Likely involves Williamson ether synthesis, similar to methods for aryl ether alcohols .

1-(2-Bromophenyl)ethanol

  • Structure : Substituted with a bromine atom at the ortho position instead of an isobutoxy group.
  • Key Differences : The electron-withdrawing bromine atom reduces electron density on the phenyl ring, altering reactivity in electrophilic substitution reactions. This compound (MFCD00065001) is a chiral building block in asymmetric synthesis .

2-(2-Iodoethoxy)ethan-1-ol

  • Structure : Features an iodoethyl ether chain instead of an isobutoxyphenyl group.
  • Key Differences : The iodine atom enhances leaving-group ability, making this compound reactive in nucleophilic substitution reactions. It serves as a precursor for radiopharmaceuticals or cross-coupling reactions .
  • Synthesis : Prepared via alkylation of ethylene glycol derivatives with iodinating agents like NaI .

1-(4-Methoxyphenyl)-1-phenylethanamine HCl

  • Structure: Contains a methoxy group at the para position and an amine substituent instead of ethanol.
  • Key Differences : The para-methoxy group provides electronic stabilization to the aromatic ring, while the amine functionality enables salt formation (e.g., HCl). This compound is used in psychotropic drug synthesis .

2-(Naphthalen-1-yl)ethanol

  • Structure : Replaces the phenyl ring with a naphthyl group.
  • Key Differences : The extended aromatic system increases π-π stacking interactions, enhancing fluorescence properties. Applications include organic light-emitting diodes (OLEDs) .

Comparative Data Table

Compound Substituent(s) Key Functional Groups Applications Reference
1-(2-Isobutoxyphenyl)ethanol 2-isobutoxy, 1-ethanol Ether, alcohol Surfactants, polymer additives N/A
2-(2-[4-(1,1,3,3-TMB)phenoxy]ethoxy)ethanol 4-TMB, ethoxy-ethanol Ether, alcohol Industrial surfactants
1-(2-Bromophenyl)ethanol 2-bromo, 1-ethanol Bromo, alcohol Asymmetric synthesis
2-(2-Iodoethoxy)ethan-1-ol 2-iodoethoxy Iodo, ether, alcohol Radiopharmaceutical precursors
2-(Naphthalen-1-yl)ethanol 1-naphthyl, ethanol Naphthyl, alcohol OLED materials

Research Findings and Implications

  • Steric Effects: The isobutoxy group in 1-(2-Isobutoxyphenyl)ethanol provides intermediate steric hindrance compared to bulkier groups (e.g., TMB in ) or smaller substituents (e.g., methoxy in ). This balance may optimize its performance in surfactant applications.
  • Electronic Properties : The electron-donating isobutoxy group contrasts with electron-withdrawing substituents (e.g., bromine in ), influencing reactivity in catalytic processes.
  • Synthetic Flexibility: Methods for analogous compounds (e.g., NaI-mediated alkylation in ) could be adapted for synthesizing 1-(2-Isobutoxyphenyl)ethanol derivatives.

Notes and Limitations

  • Direct experimental data on 1-(2-Isobutoxyphenyl)ethanol is scarce; comparisons rely on structural analogs.
  • Contradictory evidence exists regarding substituent effects: For example, bromine (electron-withdrawing) vs. methoxy (electron-donating) groups may lead to opposing trends in reactivity .
  • Further studies are needed to validate hypothesized applications in polymers or pharmaceuticals.

Biological Activity

1-(2-Isobutoxyphenyl)ethanol is an organic compound characterized by a phenyl ring substituted with an isobutoxy group and a hydroxyl group. This unique structure contributes to its distinct biological activity and potential applications in various fields, including pharmacology and biochemistry. The compound's ability to interact with biological molecules makes it a subject of interest in ongoing research concerning its therapeutic potential.

The biological activity of 1-(2-Isobutoxyphenyl)ethanol is primarily attributed to its structural features:

  • Hydroxyl Group : Facilitates hydrogen bonding with biological macromolecules, potentially altering their structure and function.
  • Isobutoxy Group : Imparts steric and electronic properties that influence the compound's reactivity and interactions within cellular environments.

Research indicates that this compound may interact with specific enzyme systems and metabolic pathways, suggesting its utility in therapeutic contexts.

Enzyme Interactions

1-(2-Isobutoxyphenyl)ethanol has been studied for its effects on various enzymes. Preliminary studies suggest it may modulate enzyme activity, impacting metabolic pathways relevant to disease processes. For instance, the compound's lipophilicity enhances its distribution in biological systems, which could be leveraged for targeted therapeutic applications.

Comparative Analysis with Similar Compounds

To understand the unique properties of 1-(2-Isobutoxyphenyl)ethanol, it is useful to compare it with structurally similar compounds:

CompoundStructural FeatureUnique Aspects
1-(2-Methoxyphenyl)ethanolMethoxy groupLacks steric hindrance compared to isobutoxy
1-(2-Ethoxyphenyl)ethanolEthoxy groupIntermediate steric effects
1-(2-Propoxyphenyl)ethanolPropoxy groupGreater steric bulk than ethoxy

The presence of the isobutoxy group in 1-(2-Isobutoxyphenyl)ethanol enhances its interaction capabilities, making it particularly valuable for specific research applications.

Pharmacological Studies

Recent studies have explored the pharmacological potential of 1-(2-Isobutoxyphenyl)ethanol. For example, investigations into its effects on metabolic enzymes have shown promise in modulating pathways involved in lipid metabolism. These findings are critical as they open avenues for developing therapeutic agents targeting metabolic disorders.

Toxicity and Safety Profile

While exploring the biological activity, it is essential to assess the safety profile of 1-(2-Isobutoxyphenyl)ethanol. Current data suggest that the compound exhibits low toxicity in preliminary assays, but comprehensive toxicity studies are necessary to establish safety for clinical applications.

Future Directions

Research on 1-(2-Isobutoxyphenyl)ethanol is ongoing, with several key areas identified for future investigation:

  • Mechanistic Studies : Further elucidation of the molecular mechanisms underlying its biological activity.
  • Therapeutic Applications : Exploration of its potential use in treating metabolic disorders or as an adjunct therapy in chronic diseases.
  • Formulation Development : Investigating suitable formulations for enhancing bioavailability and therapeutic efficacy.

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